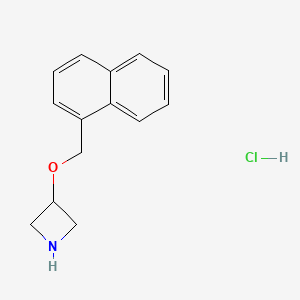
Chlorhydrate de 3-(naphtalén-1-ylméthoxy)azétidine
Vue d'ensemble
Description
3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurosciences
Chlorhydrate de 3-(naphtalén-1-ylméthoxy)azétidine : a montré un potentiel prometteur dans la recherche en neurosciences, en particulier dans l'étude des agents neuroprotecteurs. Il a été étudié pour sa capacité potentielle à protéger les tissus cérébraux contre les lésions d'ischémie/reperfusion, qui sont un type de lésion cérébrale qui se produit lorsque l'apport sanguin revient au cerveau après une période d'ischémie ou de manque d'oxygène .
Pharmacologie
En pharmacologie, ce composé est intéressant en raison de son caractère unique structurel et de son activité biologique potentielle. Il pourrait servir de composé de tête pour le développement de nouveaux agents thérapeutiques, étant donné son noyau azétidine, qui est connu pour sa réactivité et sa présence dans diverses molécules bioactives .
Biochimie
Les biochimistes peuvent explorer le This compound pour son interaction avec les macromolécules biologiques. Ses effets potentiels sur les activités enzymatiques, la liaison aux protéines et les voies métaboliques sont des domaines de recherche clés, qui pourraient conduire à des informations sur les processus cellulaires et les mécanismes des maladies .
Chimie médicinale
Le rôle du composé dans la chimie médicinale est important en raison de son squelette structurel, qui est propice aux modifications chimiques. Cela en fait un échafaudage précieux pour la synthèse d'agents médicinaux divers, ce qui pourrait conduire à la découverte de nouveaux médicaments .
Synthèse organique
En synthèse organique, le This compound peut être utilisé comme élément constitutif pour la construction de molécules complexes. Son cycle azétidine fournit un site réactif pour diverses transformations, permettant la synthèse d'une large gamme d'entités chimiques .
Chimie analytique
Ce composé pourrait être utilisé en chimie analytique comme standard ou réactif en raison de sa structure et de ses propriétés bien définies. Il peut être impliqué dans le développement de méthodes pour l'identification des composés, la quantification et l'étude des mécanismes réactionnels .
Mécanisme D'action
Mode of Action
It has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (i/r) injury .
Biochemical Pathways
The compound has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury, suggesting it may interact with pathways involved in inflammation, oxidative stress, and apoptosis .
Result of Action
3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury . The compound significantly improved neurological deficits and brain edema, and suppressed I/R-induced apoptosis . It also significantly attenuated I/R-induced inflammation and oxidative stress .
Analyse Biochimique
Biochemical Properties
3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome c oxidase and Na+, K±ATPase, which are crucial for cellular respiration and ion transport, respectively . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular processes.
Cellular Effects
The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a role in reducing oxidative stress within cells . Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
The molecular mechanism of action of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can activate signaling pathways such as the Akt pathway, which promotes cell survival and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride have been observed to change over time. This compound exhibits stability under normal storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the potential long-term applications of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects such as neuroprotection and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride.
Metabolic Pathways
3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes such as cytochrome c oxidase and Na+, K±ATPase . These interactions can lead to changes in cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.
Subcellular Localization
The subcellular localization of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it interacts with biomolecules and modulates cellular processes . Post-translational modifications and targeting signals may direct 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride to particular subcellular locations, influencing its efficacy and specificity in biochemical reactions.
Propriétés
IUPAC Name |
3-(naphthalen-1-ylmethoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWHTFLJVUPYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


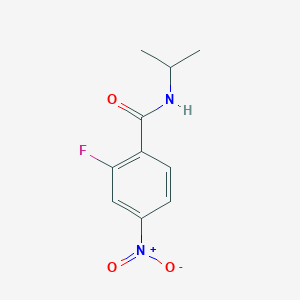
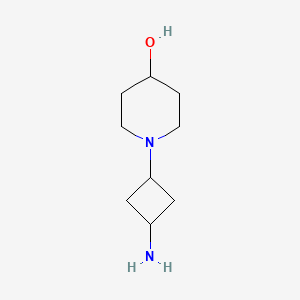
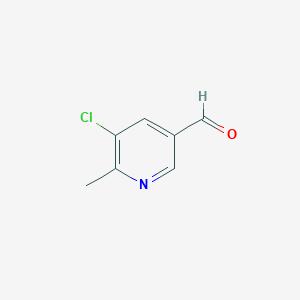
![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)


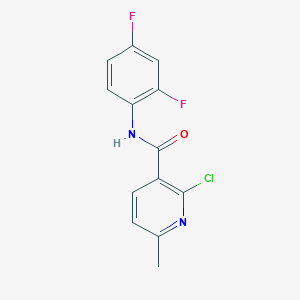

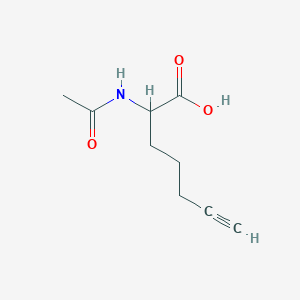
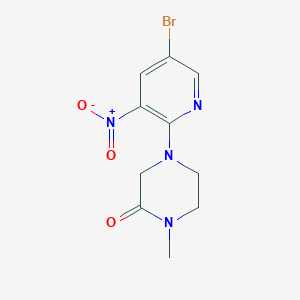
![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

amine](/img/structure/B1466212.png)
